The molecular structure of methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate derivatives has been extensively studied using various spectroscopic techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallographic studies have revealed that the tetrahydroquinoline ring system can adopt different conformations, influenced by the nature and position of substituents on the ring system [ [], [], [] ]. NMR studies provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.
7.2. Synthesis of dihydrofolate reductase (DHFR) inhibitors: Research has explored the use of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives, structurally related to the target compound, as potential DHFR inhibitors. DHFR is a key enzyme in bacterial growth, making it a viable target for developing new antibacterial agents [ [] ].
7.3. Development of glucokinase activators: Studies have investigated the potential of methyl 2-((4-(benzamido)phenyl)sulfanyl)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential glucokinase activators [ [] ]. Glucokinase plays a crucial role in regulating blood glucose levels, and its activators hold promise for treating type 2 diabetes.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6